molecular formula C10H14ClNO2 B8567974 3-(3-Chloropropoxy)-4-methoxyaniline CAS No. 846023-25-4

3-(3-Chloropropoxy)-4-methoxyaniline

Cat. No.: B8567974
CAS No.: 846023-25-4
M. Wt: 215.67 g/mol
InChI Key: BDJIGFYJGZRBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloropropoxy)-4-methoxyaniline (CAS: 846023-25-4) is a substituted aniline derivative featuring a methoxy group at the para position and a 3-chloropropoxy group at the meta position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and biologically active molecules. For example, it is used in the synthesis of N-(2,4-dichloro-5-methoxyphenyl)-2-cyano-2-propenamide derivatives under reflux conditions in isopropyl alcohol . Its structural uniqueness lies in the combination of electron-donating (methoxy) and electron-withdrawing (chloropropoxy) substituents, which influence its reactivity and biological activity.

Properties

CAS No.

846023-25-4

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3-(3-chloropropoxy)-4-methoxyaniline

InChI

InChI=1S/C10H14ClNO2/c1-13-9-4-3-8(12)7-10(9)14-6-2-5-11/h3-4,7H,2,5-6,12H2,1H3

InChI Key

BDJIGFYJGZRBIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Antiproliferative Activity of Selected Analogs

Compound Substituent Position (C4 Anilino) GI50 (μM)
8m C3', C4' 7.98
8h C3', C5' >10
8r None >20

Comparison with Chloro- and Methoxy-Substituted β-Enaminones

Synthesis of β-enaminones from chloro anilines (e.g., LCClOH) typically yields ~10–12%, half the yield of methoxy-substituted analogs (e.g., LCOH, ~20–25%) . This indicates that the chloropropoxy group in 3-(3-chloropropoxy)-4-methoxyaniline may reduce synthetic efficiency compared to purely methoxy-substituted compounds.

Structural Analogs with Varied Alkoxy Groups

  • 3-(Cyclopentyloxy)-4-methoxyaniline Hydrochloride : Replacing the chloropropoxy group with a cyclopentyloxy moiety alters solubility and biological targeting. This analog (CAS: 844873-52-5) is used in kinase inhibitor research but lacks the electrophilic chlorine atom, which may reduce reactivity in nucleophilic substitutions .

Table 3: Physical and Functional Properties of Structural Analogs

Compound Key Substituent Application
This compound 3-Chloropropoxy Antiproliferative intermediates
3-(Cyclopentyloxy)-4-methoxyaniline HCl Cyclopentyloxy Kinase inhibitors
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline Piperazine-propoxy CNS-targeted drug candidates

Antifungal Activity of Para-Substituted Anilines

Compounds like (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) share structural features with this compound, such as a para-substituted aromatic ring and free -NH- links. However, TRI’s antifungal activity against C. albicans is attributed to its triazine heterocycle, whereas the chloropropoxy group in the target compound may favor antiproliferative over antifungal effects .

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